5-Tert-butyl-2-methyl-7-nitrobenzoxazole
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Overview
Description
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with suitable aldehydes or ketones in the presence of catalysts. For instance, the use of nanocatalysts, metal catalysts, or ionic liquid catalysts can facilitate the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors and high-throughput screening to optimize reaction conditions and yields. The choice of catalysts and solvents is crucial to ensure high efficiency and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-(tert-Butyl)-2-methyl-7-aminobenzo[d]oxazole .
Scientific Research Applications
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and polymers.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)-2-methylbenzo[d]oxazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-Methyl-7-nitrobenzo[d]oxazole: Lacks the tert-butyl group, which can affect its solubility and interaction with biological targets.
Uniqueness
5-(tert-Butyl)-2-methyl-7-nitrobenzo[d]oxazole is unique due to the presence of both the tert-butyl and nitro groups, which confer specific chemical and biological properties. The combination of these functional groups can enhance its stability, solubility, and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-7-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C12H14N2O3/c1-7-13-9-5-8(12(2,3)4)6-10(14(15)16)11(9)17-7/h5-6H,1-4H3 |
InChI Key |
KDTHQTLDXYMQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C(=CC(=C2)C(C)(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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